molecular formula C31H34N2O7 B1667649 Asukamycin CAS No. 61116-33-4

Asukamycin

Numéro de catalogue B1667649
Numéro CAS: 61116-33-4
Poids moléculaire: 546.6 g/mol
Clé InChI: SSHVAUUEPNULMP-JHWDTTIQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Asukamycin is a member of the manumycin family metabolites . It is an antimicrobial and potential antitumor agent isolated from Streptomyces nodosus subsp. asukaensis . The metabolites of the manumycin family are known to have a broad range of antibiotic functions including antibacterial, anticoccidial, and antifungal activities .


Synthesis Analysis

The entire asukamycin biosynthetic gene cluster was cloned, assembled, and expressed heterologously in Streptomyces lividans . Bioinformatic analysis and mutagenesis studies elucidated the biosynthetic pathway at the genetic and biochemical level . Four gene sets, asuA–D, govern the formation and assembly of the asukamycin building blocks .


Molecular Structure Analysis

Asukamycin is assembled from three components: a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety .


Chemical Reactions Analysis

The assembly of the molecular framework of Asukamycin from 3,4-AHBA and cyclohexanecarboxylic acid does not involve free, unactivated intermediates . Protoasukamycin, the total synthesis of which is reported, was efficiently converted into Asukamycin, demonstrating that the modification of the aromatic ring to the epoxyquinol structure is the terminal step in the biosynthesis .


Physical And Chemical Properties Analysis

Asukamycin has a molecular formula of C31H34N2O7 . Its molecular weight is 546.61 .

Applications De Recherche Scientifique

Biochemical and Genetic Insights Asukamycin, derived from Streptomyces nodosus subsp. asukaensis, has been studied for its unique biosynthesis. The biochemical pathway involves assembling components like a 3-amino-4-hydroxybenzoic acid core, a cyclohexane ring, and polyketide chains, leading to protoasukamycin formation. Gene sets asuA-D play a pivotal role in this process, with various enzymes catalyzing key steps, including the conversion of protoasukamycin to asukamycin. This detailed understanding offers insights into the potential for creating analogs and derivatives of asukamycin for various applications (Rui et al., 2010).

Transcriptional Regulation and Production Enhancement Research has also focused on genetically engineering Streptomyces nodosus to enhance asukamycin production. By manipulating transcriptional regulators within the asukamycin biosynthetic gene cluster, a significant increase in asukamycin production was achieved. This approach has implications for scaling up the production of asukamycin for broader application, particularly in areas like antibacterial and antifungal therapies (Xie et al., 2012).

Antitumor Activity Asukamycin exhibits promising antineoplastic activity. Studies using different tumor cell lines have shown that it inhibits cell growth at concentrations comparable to other manumycin family members. Its mechanism involves activation of specific caspases and could be modulated by certain inhibitors, suggesting a potential role in cancer therapy (Shipley et al., 2009).

Biosynthesis of Analog Compounds There is significant interest in creating novel asukamycin analogs through biosynthetic methods. Studies have focused on understanding the biosynthesis of its components like the cyclohexanecarboxylic acid and the 3-amino-5-hydroxybenzoic acid moieties. These insights could lead to the development of new asukamycin derivatives with potentially enhanced therapeutic properties (Hu & Floss, 2004)

Safety And Hazards

Asukamycin should be handled with appropriate safety measures. Ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used .

Orientations Futures

Recent studies have revealed that members of the manumycin family of polyketides, including Asukamycin, target C374 of the putative E3 ligase UBR7 in breast cancer cells and engage in molecular glue interactions with the neo-substrate tumor-suppressor TP53, leading to p53 transcriptional activation and cell death . This highlights the potential for combining chemoproteomics and multi-covalent natural products for the discovery of new molecular glues .

Propriétés

IUPAC Name

(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHVAUUEPNULMP-JHWDTTIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318456
Record name Asukamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asukamycin

CAS RN

61116-33-4
Record name Asukamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61116-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asukamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asukamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Asukamycin
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Asukamycin
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Asukamycin
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Citations

For This Compound
476
Citations
Z Rui, K Petříčková, F Škanta, S Pospíšil, Y Yang… - Journal of Biological …, 2010 - ASBMB
Asukamycin, a member of the manumycin family metabolites, … The entire asukamycin biosynthetic gene cluster was cloned, … formation and assembly of the asukamycin building blocks: a …
Number of citations: 70 www.jbc.org
S Omura, C KITAO, H TANAKA, R OIWA… - The Journal of …, 1976 - jstage.jst.go.jp
… The empirical formula of antibiotic asukamycin has been … a new compound designated as asukamycin, which inhibits the … biological properties of antibiotic asukamycin are described. …
Number of citations: 59 www.jstage.jst.go.jp
Y Hu, HG Floss - Journal of the American Chemical Society, 2004 - ACS Publications
… To define the role of 4a in asukamycin biosynthesis, we … a shunt metabolite of the asukamycin pathway, which cannot be … into the final product, asukamycin. In choosing the targets, we …
Number of citations: 40 pubs.acs.org
Y Hu, CR Melville, SJ Gould… - Journal of the American …, 1997 - ACS Publications
Antibiotics of the manumycin family, eg, asukamycin (1) 1, 2 from Streptomyces nodosus ssp. asukaensis and manumycin A (2) 3-7 from Streptomyces parVulus Tü 64, recently …
Number of citations: 32 pubs.acs.org
X Yan, J Zhang, H Tan, Z Liu, K Jiang… - Angewandte Chemie …, 2022 - Wiley Online Library
β‐Ketoacyl‐ACP synthase III (KAS III) is a class of important C−C bond‐forming enzymes that mostly catalyze the initiation of polyketide and fatty acid biosynthesis. In this study, we …
Number of citations: 2 onlinelibrary.wiley.com
TF Brodasky, DW Stroman, A Dietz… - The Journal of …, 1983 - jstage.jst.go.jp
… and a structure related to the antibiotic asukamycin. … formulas for U-56,407 and asukamycin is C0H2 (26 amu). In view … that the cyclohexyl group in asukamycin has been replaced by an …
Number of citations: 43 www.jstage.jst.go.jp
H Cho, I Sattler, JM Beale, A Zeeck… - The Journal of Organic …, 1993 - ACS Publications
Asukamycin (1), isolated by Omura and co-workers from Streptomyces nodosus ssp. osukaensis, 1· 2 is a member of the manumycin family of antibiotics, 3" 7 which also includes …
Number of citations: 34 pubs.acs.org
PR Shipley, CCA Donnelly, CH Le… - International …, 2009 - spandidos-publications.com
… we hypothesized that asukamycin, like some … asukamycin from bacterial cultures, which we subsequently used to obtain milligram quantities of the compound. We show that asukamycin …
Number of citations: 13 www.spandidos-publications.com
M Petříček, K Petříčková, L Havlíček… - Journal of …, 2006 - Am Soc Microbiol
We report the results of cloning genes for two key biosynthetic enzymes of different 5-aminolevulinic acid (ALA) biosynthetic routes from Streptomyces. The genes encode the glutamyl-…
Number of citations: 44 journals.asm.org
P Xie, Y Sheng, T Ito, T Mahmud - Applied microbiology and biotechnology, 2012 - Springer
… Recently, the biosynthetic gene cluster for asukamycin was … asukamycin biosynthesis and to engineer mutant strains of S. nodosus that are able to produce large amounts of asukamycin…
Number of citations: 20 link.springer.com

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